4-(4-Bromophenyl)-1-nitrosopiperidine
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Overview
Description
4-(4-Bromophenyl)-1-nitrosopiperidine is an organic compound that features a bromophenyl group attached to a nitrosopiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-nitrosopiperidine typically involves the reaction of 4-bromophenyl derivatives with nitrosating agents. One common method includes the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid, which is then subjected to further reactions to introduce the nitroso group . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitrosation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4-(4-Bromophenyl)-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-nitrosopiperidine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A related compound with a bromophenyl group attached to an acetic acid moiety.
4-Bromobiphenyl: Another similar compound with two phenyl rings, one of which is brominated.
4-Bromophenol: A simpler compound with a bromophenyl group attached to a hydroxyl group.
Uniqueness
4-(4-Bromophenyl)-1-nitrosopiperidine is unique due to the presence of both a bromophenyl group and a nitrosopiperidine ring. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C11H13BrN2O |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-nitrosopiperidine |
InChI |
InChI=1S/C11H13BrN2O/c12-11-3-1-9(2-4-11)10-5-7-14(13-15)8-6-10/h1-4,10H,5-8H2 |
InChI Key |
BOQVEBSKEUFERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)N=O |
Origin of Product |
United States |
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